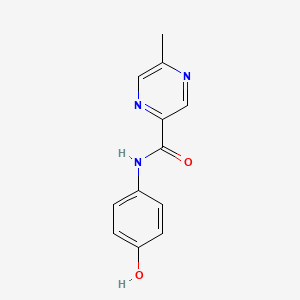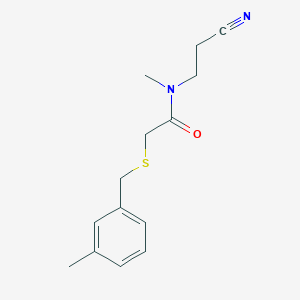
n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide: is an organic compound with a complex structure that includes a cyanoethyl group, a methyl group, and a 3-methylbenzylthio group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzyl chloride with sodium thiolate to form 3-methylbenzyl thiol. This intermediate is then reacted with N-methyl-2-bromoacetamide in the presence of a base to yield the desired compound. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions: n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The cyanoethyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted acetamides.
科学的研究の応用
Chemistry: In organic synthesis, n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications and derivatizations .
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance biological activity or reduce toxicity. It may also serve as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
作用機序
The mechanism of action of n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thioether group can undergo oxidation, leading to the formation of reactive intermediates that can modify proteins and enzymes. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Benzyl cyanide: Similar in having a benzyl group and a cyano group but lacks the thioether and acetamide functionalities.
N-(2-cyanoethyl)-N,3,4-trimethylbenzamide: Similar in having a cyanoethyl group but differs in the substitution pattern on the benzene ring and the presence of an acetamide group.
Uniqueness: n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
特性
分子式 |
C14H18N2OS |
|---|---|
分子量 |
262.37 g/mol |
IUPAC名 |
N-(2-cyanoethyl)-N-methyl-2-[(3-methylphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C14H18N2OS/c1-12-5-3-6-13(9-12)10-18-11-14(17)16(2)8-4-7-15/h3,5-6,9H,4,8,10-11H2,1-2H3 |
InChIキー |
UIDMPQGUQXYHHN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CSCC(=O)N(C)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


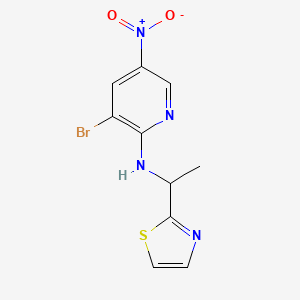
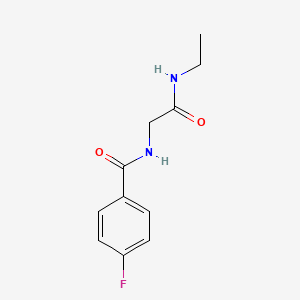
![5-[1,1'-Biphenyl]-4-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14916598.png)
![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14916610.png)
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B14916611.png)
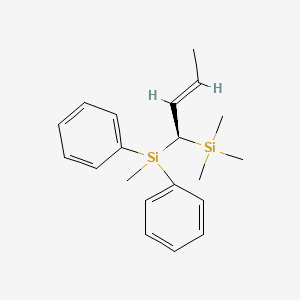
![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)piperidine-4-carboxylic acid](/img/structure/B14916626.png)
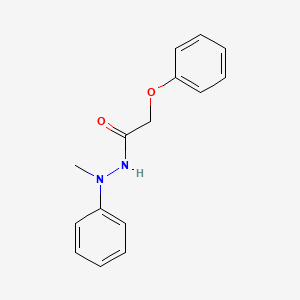
![4-Methoxy-N-[4-(3-methoxy-pyrazin-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B14916634.png)
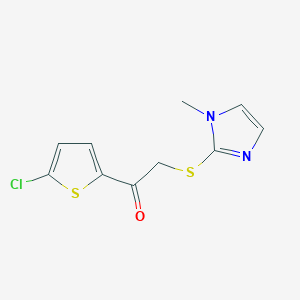
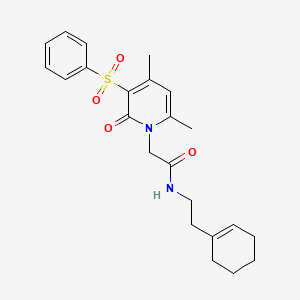
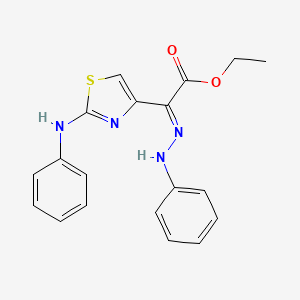
![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine](/img/structure/B14916670.png)
